Methanesulfonic acid--3,3,3-trifluoroprop-1-en-2-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid–3,3,3-trifluoroprop-1-en-2-ol (1/1) is a chemical compound with the molecular formula C4H7F3O4S. It is a combination of methanesulfonic acid and 3,3,3-trifluoroprop-1-en-2-ol, resulting in a compound that has unique properties and applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–3,3,3-trifluoroprop-1-en-2-ol involves the reaction of methanesulfonic acid with 3,3,3-trifluoroprop-1-en-2-ol. The reaction typically requires controlled conditions, including specific temperatures and catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid–3,3,3-trifluoroprop-1-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different sulfonic acid derivatives, while reduction could yield alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid–3,3,3-trifluoroprop-1-en-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methanesulfonic acid–3,3,3-trifluoroprop-1-en-2-ol involves its interaction with molecular targets and pathways within a system. The compound can act as a catalyst or reactant, influencing various chemical and biological processes. The specific molecular targets and pathways depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,3-Trifluoro-1-propyne: A compound with a similar trifluoropropyl group but different functional groups.
Methanesulfonic acid: The parent compound without the trifluoropropyl group.
3,3,3-Trifluoroprop-1-en-2-ol: The alcohol component without the methanesulfonic acid group.
Uniqueness
Methanesulfonic acid–3,3,3-trifluoroprop-1-en-2-ol is unique due to its combination of methanesulfonic acid and 3,3,3-trifluoroprop-1-en-2-ol, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a variety of reactions and applications that are not possible with the individual components alone .
Eigenschaften
CAS-Nummer |
25230-01-7 |
---|---|
Molekularformel |
C4H7F3O4S |
Molekulargewicht |
208.16 g/mol |
IUPAC-Name |
methanesulfonic acid;3,3,3-trifluoroprop-1-en-2-ol |
InChI |
InChI=1S/C3H3F3O.CH4O3S/c1-2(7)3(4,5)6;1-5(2,3)4/h7H,1H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
DPYNPQPQHBNQRV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C=C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.